molecular formula C17H23N3O3S2 B6997099 N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Cat. No.: B6997099
M. Wt: 381.5 g/mol
InChI Key: KXGAHFSREQWGEO-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a carboxamide group

Properties

IUPAC Name

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-18-25(22,23)12-13-4-3-8-20(11-13)17(21)19-10-15-6-2-5-14-7-9-24-16(14)15/h2,5-7,9,13,18H,3-4,8,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGAHFSREQWGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN(C1)C(=O)NCC2=CC=CC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-2-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
  • N-(1-benzothiophen-3-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Uniqueness

N-(1-benzothiophen-7-ylmethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is unique due to the specific positioning of the benzothiophene moiety and the presence of the methylsulfamoylmethyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

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